5-Nitro-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-benzofuran-2-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring structure. The presence of a nitro group at the 5-position and an aldehyde group at the 2-position of the benzofuran ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-benzofuran-2-carbaldehyde typically involves the nitration of 1-benzofuran-2-carbaldehyde. One common method includes the following steps:
Nitration: 1-Benzofuran-2-carbaldehyde is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 5-Amino-1-benzofuran-2-carbaldehyde.
Oxidation: 5-Nitro-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: Benzofuran derivatives are explored for their potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Nitro-1-benzofuran-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components, such as DNA and proteins.
Anticancer Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
5-Nitro-2-furaldehyde: Similar structure with a furan ring instead of a benzofuran ring.
5-Nitro-1-benzothiophene-2-carbaldehyde: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness: 5-Nitro-1-benzofuran-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups on a benzofuran ring. This combination allows for versatile chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-nitro-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFCKIZFVVFTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406105 |
Source
|
Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-18-8 |
Source
|
Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.